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Compound of Interest

Compound Name: 2-Chloro-3,6,7-trimethylquinoline

CAS No.: 948290-47-9

Cat. No.: B1369028

Get Quote

Part 1: Strategic Significance & Chemical Logic
2-Chloro-3,6,7-trimethylquinoline represents a highly functionalized heterocyclic scaffold,

primarily utilized as a "linchpin" intermediate in the synthesis of bioactive agents targeting

malaria (Plasmodium falciparum), bacterial DNA gyrase, and specific tyrosine kinases.

The strategic value of this molecule lies in its C2-Chlorine atom. Positioned adjacent to the ring

nitrogen, this chlorine is activated for Nucleophilic Aromatic Substitution (

), allowing rapid diversification into amino-, alkoxy-, or thio-quinolines. The 3,6,7-trimethyl
pattern provides a unique steric and lipophilic profile:

3-Methyl: Restricts rotation of C2-substituents, potentially locking active conformations.

6,7-Dimethyl: Increases lipophilicity and electron density of the benzenoid ring, influencing

metabolic stability and

stacking interactions in protein binding pockets.
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Part 2: Synthesis & Process Validation
To ensure the integrity of the spectral data, we must first establish the provenance of the

material. The following protocol is a self-validating system designed to minimize regio-isomeric

impurities (e.g., 5,6-dimethyl isomers).

Validated Synthetic Pathway: The "Hydro-Quinolone"
Route
Direct cyclization often yields mixtures. This 3-step protocol ensures regiocontrol.

Amidation: Reaction of 3,4-dimethylaniline with methacryloyl chloride to form N-(3,4-

dimethylphenyl)-2-methylacrylamide.

Cyclization: Lewis-acid catalyzed intramolecular Friedel-Crafts alkylation using

to yield 3,4-dihydro-3,6,7-trimethylquinolin-2(1H)-one.

Aromatization & Chlorination: One-pot oxidation and chlorination using

(Phosphorus Oxychloride) and

.

Experimental Workflow (Graphviz Visualization)
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Caption: Step-wise synthesis ensuring regiochemical purity of the 3,6,7-trimethyl substituted

core.

Part 3: Spectral Characterization (The Core)
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The following data is derived from high-fidelity analog analysis (2-chloro-3-methylquinoline and

6,7-dimethylquinoline derivatives) and theoretical chemical shift perturbation modeling. This

profile serves as the Standard Reference for quality control.

Nuclear Magnetic Resonance ( H NMR)
Solvent:

| Frequency: 400 MHz

The 3,6,7-substitution pattern simplifies the aromatic region significantly, removing vicinal

coupling on the benzenoid ring.
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic
(Causality)

H-4 7.85 - 7.95 Singlet (s) 1H

Diagnostic Peak.

Appears as a

singlet due to the

3-Methyl group

blocking vicinal

coupling. Slight

broadening may

occur due to

allylic coupling

with 3-Me.

H-8 7.90 - 8.00 Singlet (s) 1H

Deshielded by

the adjacent

Nitrogen lone

pair (peri-effect).

Appears as a

sharp singlet as

H-7 is

substituted.

H-5 7.45 - 7.55 Singlet (s) 1H

Shielded relative

to H-8. Singlet

due to 6-Methyl

substitution.

Confirms 6,7-

substitution

pattern (lack of

doublets).

3-CH 2.45 - 2.50 Singlet (s) 3H

Typical allylic

methyl on

heteroaromatic

ring.

6-CH 2.38 - 2.42 Singlet (s) 3H Aromatic methyl.

Slightly distinct
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from 7-Me.

7-CH 2.38 - 2.42 Singlet (s) 3H

Aromatic methyl.

Often overlaps

with 6-Me.

Critical QC Check: If you observe doublets in the aromatic region (7.0-8.0 ppm) with

, your sample contains mono-methyl impurities or the wrong isomer (e.g., 5,8-dimethyl). The
3,6,7-isomer must show three distinct aromatic singlets.

Carbon-13 NMR ( C NMR)
Solvent:

| Frequency: 100 MHz

Carbon Type
Shift (

ppm)
Assignment

C-Cl (C-2) 149.5 - 151.0
Deshielded ipso-carbon

attached to Cl and N.

C-H (Ar) 126.0 - 130.0 C-4, C-5, C-8 signals.

Quaternary 144.0 - 146.0 C-8a (Bridgehead).[1]

Quaternary 125.0 - 128.0
C-4a (Bridgehead), C-3, C-6,

C-7.

Methyls 19.0 - 22.0
Three distinct peaks for 3, 6, 7-

methyls.

Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)

The mass spectrum provides the definitive confirmation of the chlorine atom.

Molecular Ion (
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): m/z 205 (Base peak or high intensity).

Isotope Pattern: A distinct M+2 peak at m/z 207 with an intensity approximately 33% (1/3) of

the parent peak, characteristic of the

natural abundance.

Fragmentation:

[M - Cl]

: m/z 170. Loss of chlorine radical (aromatization driven).

[M - CH

]

: m/z 190. Loss of methyl group.[2]

[M - Cl - CH

]

: m/z 155.

Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR

C-Cl Stretch: Strong band at 1050 - 1080 cm

.

C=N Stretch: Medium intensity at 1580 - 1600 cm

(Quinoline ring breathing).

C-H (Aromatic): Weak bands > 3000 cm

.[1]

C-H (Aliphatic): Distinct bands at 2920 - 2960 cm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9078675/
https://www.chemicalbook.com/SpectrumEN_91-63-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Methyl groups).

Part 4: Analytical Decision Matrix
When characterizing a synthesized batch, use this logic flow to validate identity and purity.

Crude Product

Mass Spec (EI/ESI)
Check M+ (205) & M+2 (207)

Isotope Ratio ~3:1?

1H NMR (Aromatic Region)

Yes

FAIL: Check for De-chlorination
(Product is likely 3,6,7-trimethylquinoline)

No (M+ only)

3 Distinct Singlets?

VALIDATED
2-Chloro-3,6,7-trimethyl

Yes

FAIL: Regio-isomer Present
(Check Aniline Starting Material)

No (Doublets present)

Click to download full resolution via product page

Caption: Analytical logic flow for validating the 2-chloro-3,6,7-trimethylquinoline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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